2,4,6-Trihydroxyisophthalaldehyde
Overview
Description
2,4,6-Trihydroxyisophthalaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H6O5 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organocatalytic Reactions
2,4,6-Trihydroxyisophthalaldehyde plays a role in organocatalytic reactions. A study by (Trujillo et al., 2017) details the cycloaddition of benzaldehyde with homophthalic anhydride, facilitated by a bifunctional organocatalyst. This process highlights the catalyst's ability to bind, deprotonate, and activate the electrophile.
Synthesis of Triarylpyrimidines
The compound is utilized in synthesizing 2,4,6-triarylpyrimidines. As explained by (Adib et al., 2006), this synthesis involves a one-pot, four-component reaction under microwave irradiation and solvent-free conditions.
Enzyme-Catalyzed Asymmetric Synthesis
In the field of enzyme-catalyzed reactions, this compound plays a significant role. (Kühl et al., 2007) discuss the use of benzaldehyde lyase for the asymmetric synthesis of benzoin derivatives, highlighting the optimal reaction conditions and system.
Formation of Polyimine Macrocycles
The compound contributes to the formation of polyimine macrocycles, as studied by (Szymkowiak et al., 2018). These macrocycles, known as resorcinsalens, form through condensation with diamines and exhibit diverse structures based on the reaction medium.
Liquid Crystal Formation
In the area of liquid crystal technology, this compound is used in synthesizing 2,4,6-tristyryl-1,3,5-triazines, which form liquid crystalline phases. (Holst et al., 2004) detail how the structure and phase behavior of these compounds are influenced by the alkoxy chain length on the benzene rings.
Catalytic Ortho C-H Hydroxylation
The compound is integral in catalytic reactions like ortho C-H hydroxylation of benzaldehydes, as studied by (Chen et al., 2017). They employed 4-chloroanthranilic acid as a transient directing group, demonstrating the impact of external nucleophiles on the outcome.
Synthesis of Aurone Derivatives
This compound is also used in synthesizing aurone derivatives. (Shubin et al., 2019) show how it reacts with chloroacetonitrile, forming benzofuranones and yielding high-purity aurones.
Energy Storage Applications
The compound contributes significantly to energy storage solutions. (Bhanja et al., 2018) synthesized a porous polymer with high capacitance and stability for supercapacitor applications, demonstrating its potential in energy storage devices.
Safety and Hazards
Future Directions
A new porous polymer, TPDA-1, has been synthesized via solvothermal Schiff base condensation reaction between two organic monomers, i.e., 2,4,6-trihydroxyisophthalaldehyde and 1,3,5-tris (4-aminophenyl)triazine . The TPDA-1 material showed a very high specific capacitance of 469.4 F g –1, at 2 mV s –1 scan rate, together with a high specific surface area of 545 m2 g –1 . This suggests a high potential of this porous polymer in energy storage devices for future generation .
Properties
IUPAC Name |
2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-2-4-6(11)1-7(12)5(3-10)8(4)13/h1-3,11-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOLQZRXGOOMRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)C=O)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474990 | |
Record name | 2,4-diformyl phloroglucinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4396-13-8 | |
Record name | 2,4-diformyl phloroglucinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,6-Trihydroxyisophthalaldehyde contribute to the synthesis and properties of the porous polymer TPDA-1?
A1: this compound serves as a key monomer in the solvothermal Schiff base condensation reaction with 1,3,5-tris(4-aminophenyl)triazine to form TPDA-1 []. Its structure, featuring three hydroxyl groups and an aldehyde group, allows for multiple reaction sites and the creation of a crosslinked network within the polymer. This crosslinking contributes to the porous structure of TPDA-1, which is crucial for its high specific surface area (545 m2 g-1) []. This large surface area, coupled with the extended π-conjugation facilitated by the aromatic rings of this compound, enhances the material's ability to store charge, leading to its high specific capacitance (469.4 F g-1 at 2 mV s-1) [].
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